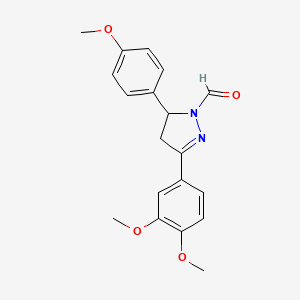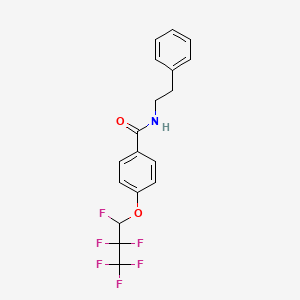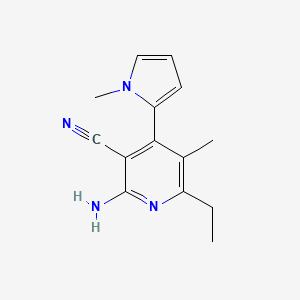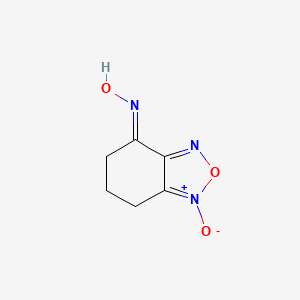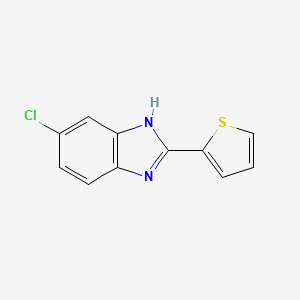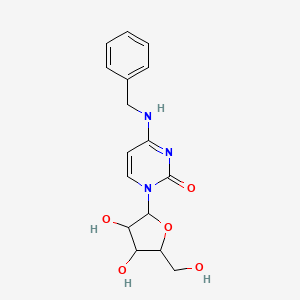
4-(benzylamino)-1-pentofuranosylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE is a complex organic compound with significant potential in various scientific fields. This compound features a benzylamino group, a dihydroxy tetrahydrofuran ring, and a pyrimidinone core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the benzylamino group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino or pyrimidinone sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce modified pyrimidinone derivatives .
Scientific Research Applications
4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the dihydroxy tetrahydrofuran ring may enhance binding affinity. The pyrimidinone core can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-β-D-glucopyranoside
- N-benzyl-3-benzylamino-4-hydroxybutanamide
Uniqueness
4-(BENZYLAMINO)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-(benzylamino)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C16H19N3O5/c20-9-11-13(21)14(22)15(24-11)19-7-6-12(18-16(19)23)17-8-10-4-2-1-3-5-10/h1-7,11,13-15,20-22H,8-9H2,(H,17,18,23) |
InChI Key |
HRBTUPZXFQGNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11057661.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11057669.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057681.png)
![4-(1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11057686.png)
![1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11057692.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)
![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)

